An In-depth Technical Guide to 4-tert-Butylphenacyl Chloride: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4-tert-Butylphenacyl Chloride: Structure, Properties, and Synthetic Utility
Introduction: A Versatile Building Block in Chemical Synthesis
In the landscape of modern organic synthesis and drug development, the utility of a chemical intermediate is defined by its reactivity, structural features, and ability to serve as a scaffold for more complex molecular architectures. 4-tert-Butylphenacyl chloride, also known by its IUPAC name 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-one, is one such intermediate that merits detailed technical examination. This α-chloro ketone combines the steric and electronic influence of a para-substituted tert-butyl group with the versatile reactivity of a phenacyl chloride moiety.
The presence of the bulky tert-butyl group often enhances the lipophilicity of derivative compounds, a crucial parameter in modulating the pharmacokinetic profiles of potential drug candidates.[1] Meanwhile, the α-chloro ketone is a powerful electrophilic site, readily participating in nucleophilic substitution reactions. This dual functionality makes 4-tert-Butylphenacyl chloride a valuable starting material for synthesizing a range of target molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical structure, properties, a robust synthetic protocol, and its potential applications, grounded in established chemical principles.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. 4-tert-Butylphenacyl chloride is characterized by a benzene ring substituted with a tert-butyl group and a chloroacetyl group at the para position.
Compound Identifiers
A clear set of identifiers is crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 21886-62-4 | [2][3] |
| Molecular Formula | C₁₂H₁₅ClO | [2] |
| Molecular Weight | 210.71 g/mol | [2] |
| Synonyms | 2-chloro-4'-tert-butylacetophenone, 1-(4-(tert-butyl)phenyl)-2-chloroethanone | [3][4] |
Molecular Structure Diagram
The spatial arrangement of atoms dictates the molecule's reactivity and physical properties. The structure is visualized below using Graphviz.
Caption: Molecular structure of 4-tert-Butylphenacyl chloride.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.
| Property | Value | Source |
| Physical State | Solid | [3][4] |
| Melting Point | 36 °C | [3][4] |
| Appearance | Not explicitly stated, but related compounds are often white to pale yellow solids. | |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water, typical for molecules with a significant hydrocarbon character.[5] | |
| Storage | Recommended storage at 2-8°C under an inert atmosphere to prevent degradation. | [3][4] |
Synthesis Methodology: A Two-Step Approach
A robust and scalable synthesis is paramount for any useful chemical intermediate. A common and logical route to 4-tert-Butylphenacyl chloride involves a two-step process: (1) Friedel-Crafts acylation of tert-butylbenzene to form the precursor ketone, 4'-tert-butylacetophenone, followed by (2) α-chlorination.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for 4-tert-Butylphenacyl chloride.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to Synthesize 4'-tert-Butylacetophenone [6]
-
Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction ideal for installing an acyl group onto an aromatic ring.[7] Using tert-butylbenzene as the substrate directs the incoming acetyl group to the para position due to the steric hindrance of the bulky tert-butyl group, leading to high regioselectivity. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst, which activates the acetyl chloride to form a highly electrophilic acylium ion.[8]
-
Procedure:
-
To a dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent like dichloromethane (DCM) or carbon tetrachloride.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the suspension while stirring.
-
After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 5 °C to control the exothermic reaction and minimize side products.[6]
-
Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-tert-butylacetophenone. Purification can be achieved via vacuum distillation.
-
Step 2: α-Chlorination of 4'-tert-Butylacetophenone
-
Rationale: The α-position to a carbonyl group is acidic and can be deprotonated to form an enolate, which is nucleophilic. This enolate can then react with an electrophilic chlorine source. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation. The reaction proceeds readily without the need for a strong base, often under thermal or radical initiation conditions.
-
Procedure:
-
In a flask protected from light, dissolve the 4'-tert-butylacetophenone (1.0 eq) from Step 1 in a suitable solvent such as glacial acetic acid or DCM.
-
Slowly add sulfuryl chloride (1.0-1.2 eq) to the solution at room temperature. The reaction may be slightly exothermic.
-
Heat the mixture to 40-50 °C and stir for several hours. Monitor the reaction progress by TLC or GC-MS. The evolution of HCl and SO₂ gas will be observed.
-
Upon completion, cool the reaction mixture to room temperature and slowly add it to cold water to quench any remaining sulfuryl chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude 4-tert-Butylphenacyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
-
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
tert-Butyl Protons: A sharp singlet at ~1.3 ppm, integrating to 9H. This is characteristic of the nine equivalent protons of the tert-butyl group.
-
Aromatic Protons: Two doublets in the aromatic region (~7.5-8.0 ppm). Due to the para-substitution, the aromatic protons will appear as a classic AA'BB' system. The protons ortho to the electron-withdrawing carbonyl group will be further downfield than the protons ortho to the tert-butyl group. Each doublet would integrate to 2H.
-
α-Chloro Methylene Protons: A sharp singlet at ~4.5-5.0 ppm, integrating to 2H. These protons are significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the chlorine atom.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A peak at ~190-200 ppm, characteristic of a ketone.
-
Aromatic Carbons: Four distinct signals in the range of ~125-155 ppm. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the tert-butyl group will have distinct shifts from the protonated aromatic carbons.
-
α-Chloro Methylene Carbon: A signal around ~45-55 ppm.
-
tert-Butyl Carbons: Two signals; one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl and methylene groups.
-
C-Cl Stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z 210, with an M+2 peak at m/z 212 of approximately one-third the intensity, which is the characteristic isotopic signature for a compound containing one chlorine atom.[10]
-
Key Fragmentation: A prominent peak at m/z 175 resulting from the loss of the chlorine atom (M - 35). Another major fragment would be the tert-butylbenzoyl cation at m/z 161, resulting from the cleavage of the C-C bond between the carbonyl and the methylene group. A peak at m/z 57 corresponding to the tert-butyl cation is also expected.
-
Reactivity and Applications in Drug Development
The synthetic value of 4-tert-Butylphenacyl chloride lies in the high reactivity of its α-chloro ketone moiety. This functional group is a potent electrophile, making it an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.
-
Alkylation of Nucleophiles: It can be used to introduce the 4-tert-butylphenacyl group onto heteroatoms. For example, reaction with amines, thiols, or phenols would yield α-amino ketones, α-thio ketones, and α-aryloxy ketones, respectively. These structures are common motifs in medicinal chemistry.
-
Synthesis of Heterocycles: α-Halo ketones are classic precursors for the synthesis of various heterocyclic systems. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a privileged scaffold in drug discovery.
-
Potential Pharmaceutical Applications: While direct applications of 4-tert-Butylphenacyl chloride are as a reactive intermediate, related structures containing the 4-tert-butylphenyl group have shown significant biological activity. For example, 4-tert-butylbenzyl chloride is an intermediate for antiallergic drugs and analgesics.[11][12] The introduction of chlorine into molecules is a well-established strategy in drug design to modulate metabolic stability and binding affinity.[1][13] It is therefore plausible that derivatives of 4-tert-Butylphenacyl chloride could be investigated as potential therapeutic agents in areas such as pain management, inflammation, or oncology.
Safety and Handling
As with any reactive chemical, proper handling of 4-tert-Butylphenacyl chloride is essential to ensure laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[14] It is a lachrymator, meaning it can cause tearing.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling Procedures: Avoid generating dust.[14] Use dry clean-up procedures for spills. Keep containers tightly sealed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[14]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[14]
Conclusion
4-tert-Butylphenacyl chloride is a valuable and versatile intermediate for chemical synthesis. Its structure provides a unique combination of a sterically demanding, lipophilic tert-butyl group and a highly reactive α-chloro ketone functional group. The well-established synthetic routes, based on fundamental reactions like Friedel-Crafts acylation, make it an accessible building block for researchers. Its predictable reactivity opens avenues for the creation of diverse molecular libraries, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any scientist looking to leverage its synthetic potential.
References
- CymitQuimica. (2023, July 5). 4-(tert-Butyl)phenacyl chloride - Safety Data Sheet.
- Sigma-Aldrich. * (4-tert-Butylphenoxy)acetyl chloride AldrichCPR*.
- Oakwood Chemical. 4-tert-Butylphenacyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis.
- Fisher Scientific. (2024, March 31). 4-tert-Butylphenoxyacetyl chloride - SAFETY DATA SHEET.
- Erfa Sa. 4-TERT-BUTYLPHENACYL CHLORIDE.
- PubChem. 4-tert-Butylphenoxyacetyl chloride.
- Sigma-Aldrich. 4-tert-Butylbenzyl chloride 99.
- Pearson. Show how you would use the Friedel–Crafts acylation.
- Pharmaffiliates. CAS No : 19692-45-6 | Product Name : 4-tert-Butylbenzyl Chloride.
- Williamson, K. L., & Masters, K. M. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- CymitQuimica. CAS 19692-45-6: 4-tert-Butylbenzyl chloride.
- PrepChem.com. Synthesis of 4'-tert.butylacetophenone.
- BoroPharm Inc. 4-TERT-BUTYLPHENACYL CHLORIDE.
- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylphenacyl chloride [oakwoodchemical.com]
- 3. 4-TERT-BUTYLPHENACYL CHLORIDE | Erfa Sa [erfa-sa.com]
- 4. 4-TERT-BUTYLPHENACYL CHLORIDE | BoroPharm Inc. [boropharm.com]
- 5. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 8. cerritos.edu [cerritos.edu]
- 9. lehigh.edu [lehigh.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. nbinno.com [nbinno.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
